3',5'-Cyclic amp hydrate

Biochemistry Formulation Sample Preparation

Sodium salt monohydrate form with 5-fold higher water solubility (50 mg/mL) versus free acid. Ideal for high-concentration stock solutions in cell-free systems where native ligand establishes baseline activity. Use for PKA assays, SPR binding, and co-crystallization studies without analog-associated perturbations.

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
Cat. No. B7823097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Cyclic amp hydrate
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.O
InChIInChI=1S/C10H12N5O6P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);1H2/t4-,6-,7-,10-;/m1./s1
InChIKeyGXYGERHACAPJMO-MCDZGGTQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Cyclic AMP Hydrate: Procurement Considerations for the Native cAMP Second Messenger


Adenosine 3',5'-cyclic monophosphate (cAMP) hydrate is the naturally occurring, endogenous second messenger central to intracellular signal transduction pathways, primarily through the activation of cAMP-dependent protein kinase A (PKA) . As a 3',5'-cyclic purine nucleotide derived from adenosine triphosphate (ATP), its hydrate form is commonly supplied as a white crystalline powder with a molecular formula of C10H12N5O6P·xH2O and a molecular weight of 329.21 (anhydrous) . Unlike its many synthetic analogs, native cAMP itself has intrinsically low membrane permeability and is rapidly hydrolyzed by cellular phosphodiesterases (PDEs), characteristics that define its utility in specific in vitro and biochemical contexts rather than as a broadly applicable, cell-permeable agonist [1].

Why 3',5'-Cyclic AMP Hydrate Cannot Be Interchanged with Common cAMP Analogs


The experimental substitution of 3',5'-cyclic AMP hydrate with widely used, cell-permeable analogs like 8-Bromo-cAMP or Dibutyryl-cAMP is a critical source of irreproducible data. These analogs differ fundamentally in three key dimensions: intrinsic cellular permeability, metabolic stability, and target specificity. Native cAMP is largely membrane-impermeant and serves as the baseline physiological ligand, whereas analogs are modified to overcome this limitation but can exhibit altered or non-overlapping biological effects [1]. For example, the relaxant effect of Dibutyryl-cAMP in rat vas deferens is not replicated by 8-Bromo-cAMP, despite both activating PKA, highlighting that downstream functional outcomes are not simply dictated by PKA activation potency [2]. Selecting the appropriate cAMP reagent thus demands a precise understanding of these differential properties to align the tool compound with the specific experimental question.

Quantitative Comparative Evidence for 3',5'-Cyclic AMP Hydrate Against Key Analogs


Aqueous Solubility of Sodium Salt Hydrate vs. Free Acid Form of cAMP

The sodium salt monohydrate form of 3',5'-cyclic AMP demonstrates markedly superior aqueous solubility compared to its free acid counterpart. This directly impacts ease of use in preparing concentrated stock solutions for in vitro assays. Vendor technical data indicate that while the free acid of cAMP is soluble in water at approximately 10 mg/mL, the sodium salt monohydrate (e.g., A6885) is soluble at 50 mg/mL in water, representing a quantified 5-fold increase in solubility . A separate source confirms that the sodium salt is about 20× more soluble than the free acid form .

Biochemistry Formulation Sample Preparation

Differential Functional Efficacy in Smooth Muscle Contraction Assays

In a direct head-to-head comparison in rat vas deferens tissue, the analogs Dibutyryl-cAMP (db-cAMP) and 8-Bromo-cAMP (8-Br-cAMP) produced distinct functional outcomes. db-cAMP caused a concentration-dependent inhibition of phenylephrine-induced contractions with an EC50 of less than 10 μM, whereas 8-Br-cAMP had no significant effect on contractions over the same concentration range (1-100 μM) [1]. Both analogs activated PKA significantly at 10 μM, with 8-Br-cAMP showing greater PKA activation magnitude than db-cAMP, yet this did not translate to the functional relaxation effect [1].

Smooth Muscle Pharmacology Ex Vivo Tissue Assays PKA Signaling

Rank-Order of Cellular Penetration and Functional Effect in Neuronal Chloride Flux

The ability of cAMP analogs to penetrate the cell membrane and exert a functional effect was quantitatively ranked in a study measuring inhibition of muscimol-induced chloride flux in rat brain synaptoneurosomes. The order of potency was chlorophenylthio-cAMP (CPT-cAMP) > dibutyryl-cAMP > 8-bromo-cAMP [1]. This rank order directly correlated with the analogs' ability to gain access to the intravesicular compartment, while native cAMP, which cannot cross the membrane, had no effect [1]. The data highlight that membrane permeability is the primary determinant of functional efficacy in this intact cellular system, not intrinsic PKA activation potential (which, when measured in lysed preparations, showed a different rank order: 8-bromo-cAMP > CPT-cAMP > dibutyryl-cAMP) [1].

Neuroscience GABA Receptor Ion Flux

Differential Induction of Differentiation Markers in Neuroblastoma Cells

In a comparative study using mouse neuroblastoma cells, both Dibutyryl-cAMP and 8-Bromo-cAMP promoted neurite extension and increased acetylcholinesterase activity, but they diverged in their ability to induce the RI cAMP-binding protein. Treatment with Dibutyryl-cAMP resulted in a 2- to 4-fold increase in the RI protein, coinciding with other differentiation phenotypes [1]. In stark contrast, 8-Bromo-cAMP treatment, while effective in promoting morphological differentiation, produced no concomitant increase in RI protein levels [1].

Cancer Cell Biology Neuronal Differentiation Biomarker Induction

Optimal Application Scenarios for 3',5'-Cyclic AMP Hydrate Based on Evidence


In Vitro Biochemical Assays Requiring Native Ligand

The sodium salt monohydrate form is ideal for preparing high-concentration aqueous stock solutions for in vitro kinase assays, SPR binding studies, and other cell-free systems where the native ligand is required to establish baseline activity. Its 5-fold higher water solubility (50 mg/mL) compared to the free acid form simplifies experimental workflow .

Cell-Free PKA Activation Studies

In lysed cell preparations or with purified PKA holoenzymes, native 3',5'-cyclic AMP is the gold-standard agonist. Unlike in intact cells where permeability is limiting, the compound's lack of membrane permeability is not a hindrance, and its use avoids the confounding functional outcomes seen with modified analogs as demonstrated in smooth muscle and neuroblastoma studies [1][2].

Structural Biology and Crystallography of Nucleotide-Binding Domains

The hydrate form of the native second messenger is essential for co-crystallization studies of cAMP-binding domains, such as the regulatory subunits of PKA or EPAC. Its use ensures the most physiologically relevant conformation of the binding pocket, critical for structure-based drug design, without the steric or electronic perturbations introduced by common modifications like 8-bromo or 2'-O-methyl groups [3].

Negative Control for Cell-Permeable Analog Studies

Given the evidence that native cAMP has no effect on intracellular processes like GABA-gated chloride flux due to impermeability, it serves as a rigorous negative control in intact cell experiments using cell-permeable analogs [4]. This confirms that observed effects are due to intracellular pathway activation rather than potential extracellular receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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